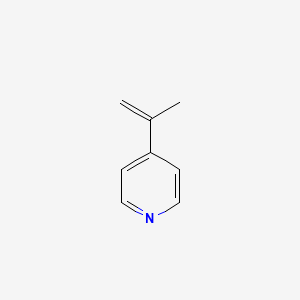

4-(prop-1-en-2-yl)pyridine

Descripción

4-(Prop-1-en-2-yl)pyridine is a pyridine derivative featuring a prop-1-en-2-yl (isopropenyl) substituent at the 4-position of the pyridine ring. The isopropenyl group (–CH₂–C(CH₃)=CH₂) introduces both steric bulk and electronic effects due to its conjugated double bond, which can influence the compound’s reactivity, stability, and intermolecular interactions. For instance, 2-[(prop-1-en-2-yl)oxy]pyridine (a degradation product of pyriproxyfen) highlights the role of isopropenyl groups in modifying pyridine-based systems .

Propiedades

IUPAC Name |

4-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-7(2)8-3-5-9-6-4-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMPYHKTFSOUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336152 | |

| Record name | Pyridine, 4-(1-methylethenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17755-30-5 | |

| Record name | Pyridine, 4-(1-methylethenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-1-en-2-yl)pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with isopropenyl halides under basic conditions. Another method includes the use of Grignard reagents, where isopropenyl magnesium bromide reacts with pyridine N-oxide, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of 4-(prop-1-en-2-yl)pyridine typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using catalysts to enhance the reaction rate and selectivity. The reaction conditions are carefully controlled to ensure the efficient production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

4-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the isopropenyl group can be replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, saturated pyridine derivatives, and substituted pyridines with various functional groups .

Aplicaciones Científicas De Investigación

4-(prop-1-en-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-(prop-1-en-2-yl)pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparación Con Compuestos Similares

Data Tables

Table 1: Comparison of Key Properties

| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity Features |

|---|---|---|---|---|

| 4-(Prop-1-en-2-yl)pyridine | –CH₂–C(CH₃)=CH₂ | ~133 | Not reported | Resonance donation, moderate steric hindrance |

| 4-Methylpyridine | –CH₃ | 93 | ~3–5 | Inductive electron donation |

| 2-[(Prop-1-en-2-yl)oxy]pyridine | –O–CH₂–C(CH₃)=CH₂ | ~149 | Not reported | Polar ether linkage, hydrolytic lability |

| 2-Amino-4-methylpyridine | –CH₃, –NH₂ | 108 | 268–287 | Hydrogen bonding, iNOS inhibition |

Actividad Biológica

4-(prop-1-en-2-yl)pyridine, a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

4-(prop-1-en-2-yl)pyridine features a pyridine ring substituted with a prop-1-en-2-yl group. The presence of the pyridine moiety is significant as it contributes to the compound's biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that pyridine derivatives, including 4-(prop-1-en-2-yl)pyridine, exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition of growth. A study highlighted the synthesis of quaternary ammonium salts based on pyridine derivatives that demonstrated potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(prop-1-en-2-yl)pyridine | E. coli | 25 μg/mL |

| Quaternary Ammonium Salts | S. aureus | 50 μg/mL |

| Other Pyridine Derivatives | Multiple strains | Varies (10-100 μg/mL) |

Antiviral Activity

The antiviral potential of pyridine compounds has been explored extensively, particularly in the context of emerging viral threats like SARS-CoV-2. Pyridine derivatives have shown promise as inhibitors of viral replication and entry . The structural characteristics of these compounds allow them to interact with viral proteins, thereby blocking infection pathways.

The biological activity of 4-(prop-1-en-2-yl)pyridine can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Pyridine derivatives often act as inhibitors for enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), contributing to their therapeutic effects .

- Receptor Modulation : The compound may influence receptor activity, particularly in the central nervous system, which could be beneficial in treating neurological disorders.

- Antioxidant Properties : Studies have indicated that pyridine derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of 4-(prop-1-en-2-yl)pyridine derivatives for their antimicrobial properties. The synthesized compounds were tested against a panel of bacterial strains, revealing significant inhibition rates that support their potential application in treating infections caused by resistant strains .

Another study focused on the antiviral efficacy of pyridine-based compounds against SARS-CoV-2. The results demonstrated that certain derivatives could effectively inhibit viral replication in vitro, suggesting a possible therapeutic avenue for managing COVID-19 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.